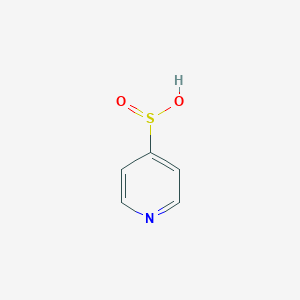

4-Pyridinesulfinic acid

Description

4-Pyridinesulfonic acid (CAS: 5402-20-0) is a sulfonic acid derivative of pyridine, characterized by a sulfonic acid group (-SO₃H) at the 4-position of the pyridine ring. It is a key intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals. Its preparation typically involves the oxidation of 4-pyridinethiol using reagents such as hydrogen peroxide in alkaline or acidic media (e.g., barium hydroxide or glacial acetic acid) . Alternative methods include nitric acid-based oxidations, though these often yield byproducts like di-4-pyridyl disulfide dinitrate, complicating purification . The most reliable synthesis route involves reacting N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite heptahydrate, achieving a 40–45% yield .

Properties

CAS No. |

101084-78-0 |

|---|---|

Molecular Formula |

C5H5NO2S |

Molecular Weight |

143.17 g/mol |

IUPAC Name |

pyridine-4-sulfinic acid |

InChI |

InChI=1S/C5H5NO2S/c7-9(8)5-1-3-6-4-2-5/h1-4H,(H,7,8) |

InChI Key |

TZHUQQDCJYTNDZ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1S(=O)O |

Canonical SMILES |

C1=CN=CC=C1S(=O)O |

Synonyms |

4-Pyridinesulfinicacid(6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Pyridinesulfonic Acid vs. Sodium 4-Pyridinesulfonate

- 4-Pyridinesulfonic Acid (5402-20-0) : The free acid form is hygroscopic and typically stored under desiccants like phosphorus pentoxide. It is directly used in acid-catalyzed reactions or converted to salts for improved stability .

- Sodium 4-Pyridinesulfonate: This salt form (prepared via oxidation of 4-pyridinethiol in sodium hydroxide) is non-hygroscopic and widely employed in aqueous-phase reactions. Applications include detergent formulations and electroplating additives due to its solubility and thermal stability .

| Property | 4-Pyridinesulfonic Acid | Sodium 4-Pyridinesulfonate |

|---|---|---|

| CAS Number | 5402-20-0 | Not explicitly provided |

| Molecular Formula | C₅H₅NO₃S | C₅H₄NNaO₃S |

| Stability | Deliquescent | Stable in air |

| Primary Use | Synthetic intermediate | Industrial additives |

4-Pyridinesulfonic Acid vs. 4-Sulfopicolinic Acid

- 4-Sulfopicolinic Acid (14045-14-8) : This compound features both sulfonic (-SO₃H) and carboxylic (-COOH) acid groups at the 4- and 2-positions of pyridine, respectively. It serves as a chelating agent in metal plating and pharmaceutical synthesis .

| Property | 4-Pyridinesulfonic Acid | 4-Sulfopicolinic Acid |

|---|---|---|

| CAS Number | 5402-20-0 | 14045-14-8 |

| Molecular Formula | C₅H₅NO₃S | C₆H₅NO₅S |

| Functional Groups | -SO₃H | -SO₃H, -COOH |

| Applications | Organic synthesis | Metal chelation, detergents |

4-Pyridinesulfonic Acid vs. Pyridine-4-sulfonyl Chloride

- Pyridine-4-sulfonyl Chloride (CAS: 134479-04-2) : A reactive derivative of 4-pyridinesulfonic acid, this compound replaces the -SO₃H group with -SO₂Cl. It is used to introduce sulfonyl groups into organic molecules, particularly in drug discovery .

| Property | 4-Pyridinesulfonic Acid | Pyridine-4-sulfonyl Chloride |

|---|---|---|

| CAS Number | 5402-20-0 | 134479-04-2 |

| Molecular Formula | C₅H₅NO₃S | C₅H₄ClNO₂S |

| Reactivity | Acidic, non-reactive | Highly reactive (SO₂Cl) |

| Primary Use | Intermediate | Sulfonylation reactions |

4-Pyridinesulfonic Acid vs. 4-Hydroxy-3-pyridinesulfonic Acid

- 4-Hydroxy-3-pyridinesulfonic Acid (51498-37-4) : This derivative incorporates a hydroxyl (-OH) group at the 3-position alongside the sulfonic acid group. It is utilized in specialty chemical synthesis and corrosion inhibition .

| Property | 4-Pyridinesulfonic Acid | 4-Hydroxy-3-pyridinesulfonic Acid |

|---|---|---|

| CAS Number | 5402-20-0 | 51498-37-4 |

| Molecular Formula | C₅H₅NO₃S | C₅H₅NO₄S |

| Functional Groups | -SO₃H | -SO₃H, -OH |

| Applications | General synthesis | Corrosion inhibitors |

Key Research Findings and Challenges

- Synthesis Efficiency : The oxidation of 4-pyridinethiol with nitric acid alone produces mixed byproducts, necessitating alternative methods (e.g., sodium sulfite route) for higher purity .

- Industrial Relevance : Sodium 4-pyridinesulfonate and 4-pyridineethanesulfonic acid (CAS: 53054-76-5) are preferred in electroplating and detergents due to their stability and solubility .

- Safety Considerations : Sulfonyl chlorides (e.g., Pyridine-4-sulfonyl Chloride) require stringent handling due to their reactivity and toxicity .

Q & A

Q. What are the common synthetic routes for 4-Pyridinesulfinic acid, and how do reaction conditions influence product purity?

Methodological Answer: 4-Pyridinesulfinic acid is typically synthesized via oxidation of 4-pyridinethiol. Key methods include:

- Hydrogen Peroxide in Barium Hydroxide : Produces higher purity due to controlled basic conditions, minimizing side reactions .

- Nitric Acid-Chlorine Mixtures : Efficient but risks over-oxidation; requires precise stoichiometric control to avoid byproducts like di-4-pyridyl disulfide dinitrate .

- Glacial Acetic Acid with H₂O₂ : Offers moderate yields but safer handling compared to nitric acid.

Q. Critical Parameters :

Q. Which spectroscopic techniques are most effective for characterizing 4-Pyridinesulfinic acid?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Look for pyridine ring protons (δ 7.5–8.5 ppm) and sulfinic acid protons (δ ~10–12 ppm) .

- FT-IR : Key peaks include S=O stretching (1040–1120 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺ at m/z 157.03) .

Validation : Cross-reference data with NIST Chemistry WebBook for standardized spectral libraries .

Q. What safety precautions are necessary when handling 4-Pyridinesulfinic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Sulfinic acids can cause skin/eye irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of acidic vapors.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of 4-Pyridinesulfinic acid under varying conditions?

Methodological Answer: Use Design of Experiments (DoE) frameworks:

- Response Surface Methodology (RSM) : Vary glucose concentration (if biogenic), oxidant ratio, and temperature. For example, a central composite design with runs at 125–200 g/L glucose and 4–6 days incubation .

- Critical Analysis : Measure CA (citric acid) as a proxy for oxidative efficiency; optimize for minimal ICA (isocitric acid) byproducts .

Statistical Tools : ANOVA to identify significant factors (e.g., p < 0.05 for oxidant concentration) .

Q. What strategies resolve contradictions in reported synthetic methods or analytical data for 4-Pyridinesulfinic acid?

Methodological Answer:

- Comparative Studies : Replicate conflicting methods (e.g., HNO₃ vs. H₂O₂/Ba(OH)₂) and analyze products via HPLC-MS to identify impurities .

- Advanced Characterization : Use X-ray crystallography to confirm crystal structure, distinguishing sulfinic acid from sulfonic acid derivatives .

- Meta-Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate literature reliability, excluding studies with unvalidated protocols .

Q. How should computational chemistry approaches be integrated with experimental data to study 4-Pyridinesulfinic acid’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Model sulfinic acid’s tautomeric equilibria and predict reaction pathways (e.g., oxidation to sulfonic acid) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetic acid vs. water) on reaction kinetics .

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers structure literature reviews to address gaps in 4-Pyridinesulfinic acid studies?

Methodological Answer:

Q. What frameworks ensure rigorous hypothesis formulation for novel applications of 4-Pyridinesulfinic acid?

Methodological Answer:

- PICO Framework :

- FINER Criteria : Ensure hypotheses are Feasible (lab resources), Novel (patent search), and Relevant (therapeutic potential) .

Data Reliability Note : Prioritize data from NIST Chemistry WebBook and peer-reviewed journals (e.g., Journal of Chemical Research ). Avoid non-academic sources like commercial databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.